

An In-depth Technical Guide to 2-Mercapto-4,6-dimethylnicotinonitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of **2-Mercapto-4,6-dimethylnicotinonitrile**, a heterocyclic compound with potential applications in medicinal chemistry. This document details its synthesis, spectral characterization, and the anti-tubercular activity of its derivatives. Experimental protocols for its synthesis and for the evaluation of anti-tubercular activity are provided. Furthermore, this guide explores the potential mechanism of action for its derivatives based on current research into related pyridine-based anti-tubercular agents.

Chemical and Physical Properties

2-Mercapto-4,6-dimethylnicotinonitrile, also known as 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, is a stable crystalline solid. Its fundamental properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C ₈ H ₈ N ₂ S	[1]
Molecular Weight	164.23 g/mol	[1]
CAS Number	54585-47-6	[1]
Appearance	Solid	[2]
Melting Point	264 °C (decomposes)	[3]
Boiling Point	250 °C	[3]
Density	1.21 g/cm ³	[3]
Flash Point	105 °C	[3]
Refractive Index	1.609	[3]
XLogP3	1	[3]
IUPAC Name	4,6-dimethyl-2-sulfanylidene- 1,2-dihydropyridine-3- carbonitrile	[1]
InChI	InChI=1S/C8H8N2S/c1-5-3- 6(2)10-8(11)7(5)4-9/h3H,1- 2H3,(H,10,11)	[1]
InChlKey	CZRHEROEPICLRO- UHFFFAOYSA-N	[1]
SMILES	CC1=CC(=C(C(=S)N1)C#N)C	[1]

Spectroscopic Data ¹H NMR Spectroscopy



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2.34	S	3H	СН₃
2.41	S	3H	СН₃
6.48	S	1H	Ar-H
12.4 (broad)	S	1H	SH/NH

Solvent: DMSO-d₆

¹³C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
18.9	СН₃
20.7	СН₃
108.7	C-CN
117.4	CN
118.1	Ar-C
150.3	Ar-C
155.1	Ar-C
177.9	C=S

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Assignment
3448	N-H stretching
2923	C-H stretching (aliphatic)
2220	C≡N stretching
1625	C=C stretching (aromatic)
1575	N-H bending
1166	C=S stretching

Mass Spectrometry

m/z	Interpretation
164	[M]+ (Molecular ion)
131	[M-SH] ⁺
121	[M-C ₂ H ₃ N] ⁺
105	[M-C3H3N2] ⁺

Crystallographic Data

The crystal structure of **2-Mercapto-4,6-dimethylnicotinonitrile** has been determined by X-ray diffraction. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 646707.[1]



Parameter	Value
CCDC Number	646707
Empirical formula	C ₈ H ₈ N ₂ S
Formula weight	164.23
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P21/c
Unit cell dimensions	a = 8.324(2) Å, α = 90°b = 13.015(3) Å, β = 107.59(3)°c = 8.021(2) Å, γ = 90°
Volume	828.9(4) Å ³
Z	4
Calculated density	1.316 Mg/m³

Experimental Protocols Synthesis of 2-Mercapto-4,6-dimethylnicotinonitrile

This protocol is adapted from the synthesis of related compounds described by Patel and Chhabria (2011).[4]

Materials:

- Acetylacetone
- Cyanothioacetamide
- Ethanol
- Piperidine

Procedure:



- A mixture of acetylacetone (0.1 mol) and cyanothioacetamide (0.1 mol) is refluxed in ethanol (50 mL) in the presence of a catalytic amount of piperidine for 3 hours.
- The reaction mixture is cooled to room temperature.
- The solid product that separates out is filtered, washed with cold ethanol, and dried.
- The crude product is recrystallized from glacial acetic acid to yield pure 2-Mercapto-4,6-dimethylnicotinonitrile.



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Synthesis of **2-Mercapto-4,6-dimethylnicotinonitrile**.

Anti-tubercular Activity Screening (Lowenstein-Jensen Method)

The following is a general protocol for the Lowenstein-Jensen (L-J) medium-based antitubercular activity assay, as referenced in the study of derivatives of **2-Mercapto-4,6dimethylnicotinonitrile**.[5][6][7]

Materials:

- Lowenstein-Jensen (L-J) medium slants
- Mycobacterium tuberculosis H37Rv strain
- Test compound (2-Mercapto-4,6-dimethylnicotinonitrile derivatives)
- Isoniazid (standard drug)
- Sterile distilled water
- 7H9 broth



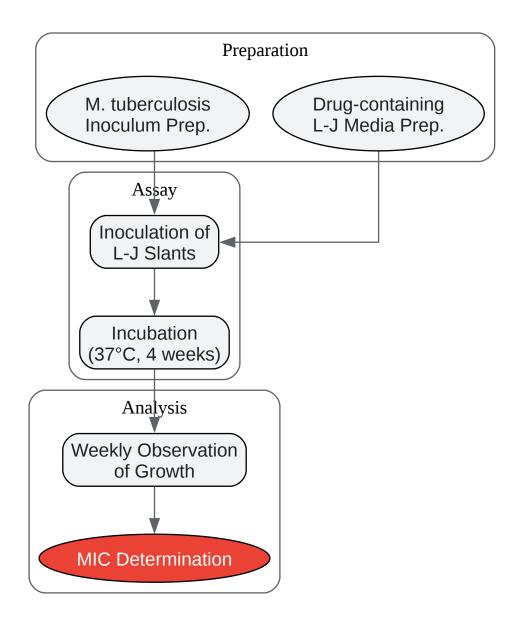




Procedure:

- Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in sterile distilled water containing 0.05% Tween 80. The turbidity is adjusted to match a McFarland standard No. 1.
- Drug Incorporation: The test compounds and the standard drug (Isoniazid) are dissolved in a suitable solvent and added to the L-J medium at desired concentrations (e.g., 10, 50, 100 μg/mL) before inspissation. Control L-J slants without any drug are also prepared.
- Inoculation: Each L-J slant (both drug-containing and control) is inoculated with 0.1 mL of the bacterial suspension.
- Incubation: The inoculated slants are incubated at 37°C in a 5-10% CO2 atmosphere.
- Observation: The slants are examined for the growth of mycobacteria weekly for up to 4 weeks. The growth on drug-containing media is compared with the growth on the control medium. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of M. tuberculosis.





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Workflow for Anti-tubercular Activity Screening.

Biological Activity and Potential Mechanism of Action

While **2-Mercapto-4,6-dimethylnicotinonitrile** itself has not been extensively studied for its biological activity, its derivatives have shown promising anti-tubercular properties.[4][8]

Anti-tubercular Activity of Derivatives



Derivatives of **2-Mercapto-4,6-dimethylnicotinonitrile**, where the mercapto group is alkylated and the nitrile group is either retained or converted to an amide, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv.[4] Several of these compounds exhibited significant anti-tubercular activity.

Potential Mechanism of Action of Pyridine-Based Antitubercular Agents

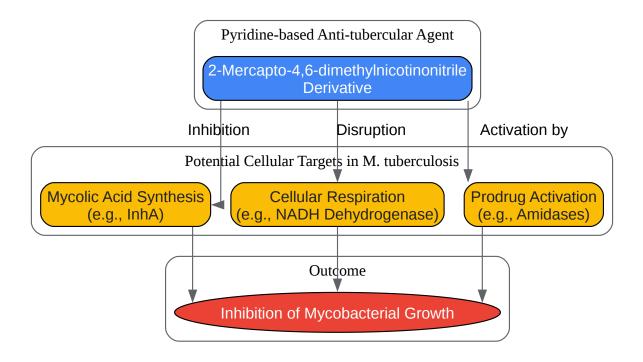
The precise mechanism of action for derivatives of **2-Mercapto-4,6-dimethylnicotinonitrile** has not been elucidated. However, based on the broader class of pyridine-containing antitubercular agents, several potential targets and pathways can be hypothesized.

One prominent target for many anti-tubercular drugs is the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Enzymes involved in this pathway, such as InhA (enoyl-acyl carrier protein reductase), are known targets of drugs like isoniazid.[9] It is plausible that pyridine-based compounds could inhibit enzymes within this pathway.

Another potential mechanism involves the disruption of cellular respiration and energy metabolism. Some anti-tubercular agents target components of the electron transport chain, such as type II NADH dehydrogenase.[10]

Furthermore, some pyridine carboxamide derivatives have been identified as prodrugs that are activated by mycobacterial enzymes, such as amidases, to exert their anti-tubercular effect.[8]





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Potential Mechanisms of Action for Pyridine-based Anti-tubercular Agents.

Safety and Handling

2-Mercapto-4,6-dimethylnicotinonitrile is classified as toxic if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Mercapto-4,6-dimethylnicotinonitrile is a versatile heterocyclic compound with established synthetic routes and well-characterized physical and chemical properties. While the biological activity of the core molecule requires further investigation, its derivatives have demonstrated significant potential as anti-tubercular agents. This guide provides a foundational resource for researchers interested in exploring this compound and its analogs for the development of new



therapeutics. Future work should focus on elucidating the specific mechanism of action of its active derivatives and optimizing their pharmacological properties.

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